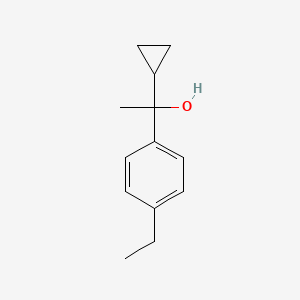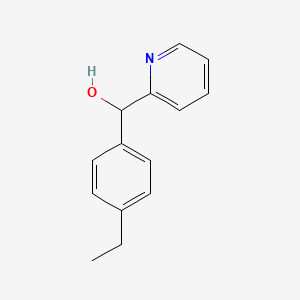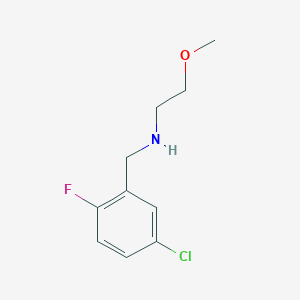
N-(5-Chloro-2-fluorobenzyl)-2-methoxyethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Chloro-2-fluorobenzyl)-2-methoxyethanamine is a chemical compound characterized by its unique structure, which includes a chloro and fluoro substituent on the benzyl ring and a methoxyethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Chloro-2-fluorobenzyl)-2-methoxyethanamine typically involves the following steps:
Benzyl Derivative Formation: The starting material, 5-chloro-2-fluorobenzyl chloride, undergoes a nucleophilic substitution reaction with methoxyethanamine under basic conditions.
Purification: The resulting product is purified through recrystallization or chromatographic techniques to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure consistent quality. Advanced purification techniques, such as distillation and crystallization, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(5-Chloro-2-fluorobenzyl)-2-methoxyethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and various amines are employed.
Major Products Formed:
Oxidation Products: Aldehydes, ketones, and carboxylic acids.
Reduction Products: Primary, secondary, and tertiary amines.
Substitution Products: Various substituted benzyl derivatives.
Scientific Research Applications
N-(5-Chloro-2-fluorobenzyl)-2-methoxyethanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(5-Chloro-2-fluorobenzyl)-2-methoxyethanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
N-(5-Chloro-2-fluorobenzyl)-2-methoxyethanamine is unique due to its specific combination of chloro and fluoro substituents on the benzyl ring. Similar compounds include:
N-(2-Chlorobenzyl)-2-methoxyethanamine: Lacks the fluoro substituent.
N-(2-Fluorobenzyl)-2-methoxyethanamine: Lacks the chloro substituent.
N-(5-Chloro-2-fluorobenzyl)-ethanamine: Lacks the methoxy group.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
N-[(5-chloro-2-fluorophenyl)methyl]-2-methoxyethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFNO/c1-14-5-4-13-7-8-6-9(11)2-3-10(8)12/h2-3,6,13H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSZYYDJBWGMAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=C(C=CC(=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
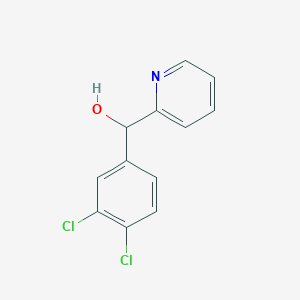
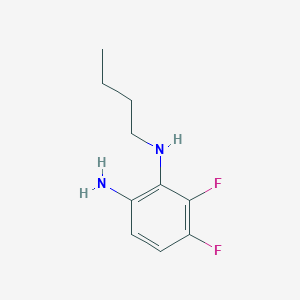
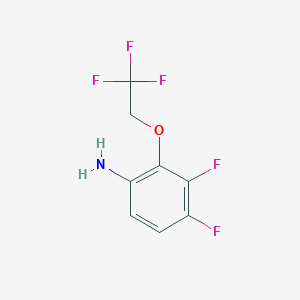
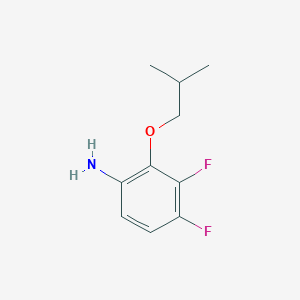
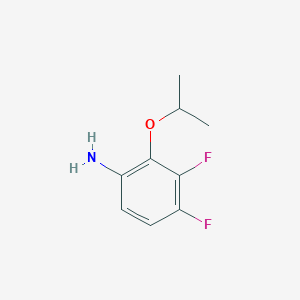
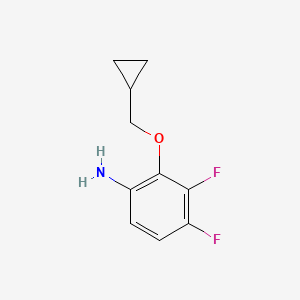
![(1-Methoxypropan-2-yl)[3-(morpholin-4-yl)propyl]amine](/img/structure/B7866520.png)
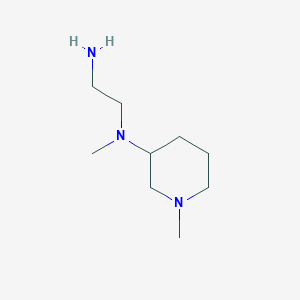
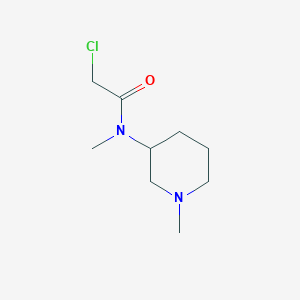
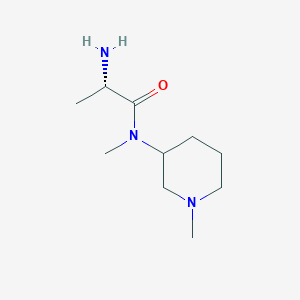
![[Methyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid](/img/structure/B7866550.png)
![(2-Methoxyethyl)[(6-methylpyridin-3-yl)methyl]amine](/img/structure/B7866559.png)
